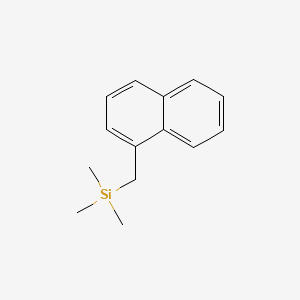
Selenoxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenoxanthen-9-one is an organic compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a selenium-containing derivative of xanthene, characterized by the presence of a selenium atom in place of an oxygen atom in the xanthene structure. This modification imparts distinct photophysical properties to the compound, making it a valuable material in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of selenoxanthen-9-one typically involves the reaction of 4-bromobenzoic acid with 1,2-diphenyldiselane in the presence of a catalyst such as [Ru(p-cymene)Cl2]2 and a base like sodium bicarbonate. The reaction is carried out in dry dimethylformamide (DMF) at elevated temperatures (around 100°C) for an extended period (48 hours) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Selenoxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxanthone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding selenoxanthene.
Substitution: The selenium atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or the use of solvents like DMF or toluene.
Major Products
Applications De Recherche Scientifique
Selenoxanthen-9-one has found applications in several scientific research areas:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target specific molecular pathways.
Mécanisme D'action
The mechanism by which selenoxanthen-9-one exerts its effects is primarily related to its photophysical properties. The compound can undergo intersystem crossing (ISC) from the singlet excited state to the triplet excited state, facilitated by the heavy selenium atom. This process leads to room-temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF), which are key to its applications in OLEDs and sensing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthone: Similar to selenoxanthen-9-one but contains a sulfur atom instead of selenium.
Xanthone: Contains an oxygen atom in place of selenium.
Carbazole Derivatives: Often used in combination with this compound to enhance photophysical properties.
Uniqueness
This compound stands out due to the presence of the selenium atom, which imparts unique photophysical properties such as enhanced phosphorescence and fluorescence. This makes it particularly valuable in applications requiring high-efficiency light emission and sensitivity to environmental changes .
Propriétés
Numéro CAS |
4734-58-1 |
|---|---|
Formule moléculaire |
C13H8OSe |
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
selenoxanthen-9-one |
InChI |
InChI=1S/C13H8OSe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |
Clé InChI |
KNIBLZOPSUGNAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)

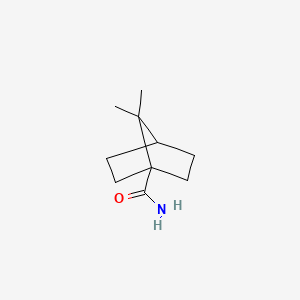
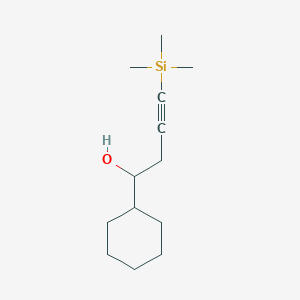
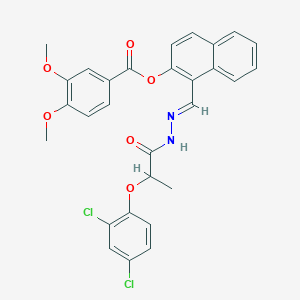



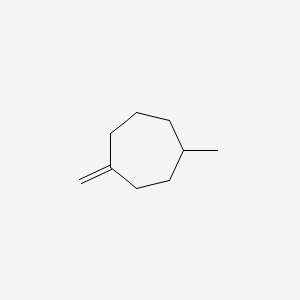
![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)

